![molecular formula C20H22FN3O2 B2421798 1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1202994-12-4](/img/structure/B2421798.png)
1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Description
1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a chemical compound that has gained significant attention in the field of scientific research. The compound is a urea derivative and is used in various applications, including medicinal chemistry and drug discovery.
Scientific Research Applications
Fluorescence Labeling and Sensing
Urea derivatives have been synthesized and evaluated for their fluorescence properties, which are significant in biological labeling and sensing. For instance, novel fluorophores have been developed for labeling nucleosides, which were then used in oligodeoxyribonucleotides to enhance fluorescence signals and hybridization affinity (Singh & Singh, 2007). This application suggests the potential use of urea derivatives in molecular biology and diagnostics.
Antiproliferative and Anticancer Activities
Urea and bis-urea derivatives have shown significant biological activity, including antiproliferative effects against various cancer cell lines. A study highlighted the synthesis of such compounds, demonstrating potent activity against breast carcinoma MCF-7 cell lines, suggesting their promise as lead compounds in cancer drug development (Perković et al., 2016). This area of research indicates the potential of urea derivatives in therapeutic applications against cancer.
Antimicrobial Activities
Urea derivatives have been explored for their antimicrobial potential. Specific N-alkyl substituted urea derivatives displayed significant antibacterial and antifungal activities, highlighting the role of substituent positioning and functionalization in determining their efficacy (Zheng et al., 2010). This suggests the utility of such compounds in developing new antimicrobial agents.
Receptor Antagonism and Drug Development
Isoquinoline and quinazoline urea derivatives have been identified as antagonists for the human adenosine A(3) receptor, providing insights into structure-affinity relationships and the potential for developing selective receptor antagonists (van Muijlwijk-Koezen et al., 2000). This research pathway opens opportunities for drug discovery targeting various receptors.
Enantioselective Catalysis
Urea derivatives have been employed in catalytic processes to achieve enantioselective addition, demonstrating their utility in synthetic chemistry and the development of chiral molecules (Arokianathar et al., 2018). This application is crucial for producing enantiomerically pure pharmaceuticals.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-13(2)19(25)24-11-3-4-14-5-8-17(12-18(14)24)23-20(26)22-16-9-6-15(21)7-10-16/h5-10,12-13H,3-4,11H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSJOTOEHFJCRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea |
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